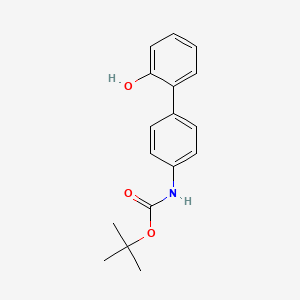

2-(4-BOC-Aminophenyl)phenol

Description

2-(4-BOC-Aminophenyl)phenol is a synthetic organic compound featuring a phenol group linked to a phenyl ring substituted with a tert-butoxycarbonyl (BOC)-protected amine. This compound is primarily utilized in pharmaceutical and biochemical research, where the BOC group serves to protect the amine functionality during synthetic processes, enhancing stability and reducing reactivity . Suppliers such as AK Scientific and CymitQuimica have listed this compound with purity levels up to 95%, though availability may vary due to discontinuations .

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJANPEUZMXQMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BOC-Aminophenyl)phenol typically involves the protection of the amino group in 4-aminophenylphenol using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the BOC-protected product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(4-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Aminophenylphenol.

Substitution: Free amine derivatives.

Scientific Research Applications

2-(4-BOC-Aminophenyl)phenol is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)phenol involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme inhibition and protein binding .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-(4-BOC-Aminophenyl)phenol include:

Key Observations :

- Solubility and Reactivity: The phenol group in this compound offers moderate polarity, contrasting with the boronic acid derivative’s utility in cross-coupling reactions or the benzoic acid analog’s enhanced solubility in aqueous systems .

Biological Activity

2-(4-BOC-Aminophenyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The BOC (tert-butyloxycarbonyl) group serves as a protective moiety for the amine functionality, enhancing the compound's stability and reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a phenolic hydroxyl group and an amine group protected by a BOC moiety, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO3 |

| Molecular Weight | 299.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action may involve:

- Disruption of Cell Membranes : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Phenolic compounds can inhibit enzymes critical for bacterial survival, affecting metabolic pathways essential for growth.

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties. This could be attributed to:

- Modulation of Cell Signaling Pathways : Phenolic compounds are known to influence various signaling pathways involved in cell proliferation and apoptosis .

- Histone Deacetylase Inhibition : Some derivatives related to phenolic structures have been explored as histone deacetylase inhibitors, which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth .

The compound's biological activity is closely linked to its biochemical properties:

- Antioxidant Activity : Phenolic compounds are recognized for their antioxidant capabilities, which can mitigate oxidative stress in biological systems.

- Cellular Effects : They influence cellular functions such as gene expression and metabolism through interaction with biomolecules.

Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antimicrobial Studies : A study demonstrated that similar phenolic compounds exhibited potent antibacterial effects against various pathogens, suggesting that this compound may possess comparable efficacy.

- Anticancer Research : In vitro assays have shown that derivatives of phenolic compounds can reduce cell viability in cancer cell lines under specific conditions, indicating potential therapeutic applications in oncology .

- Chemical Transformations : The BOC group allows for selective reactions in synthetic chemistry, making this compound valuable in the development of new pharmaceuticals and materials.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of several aminophenol derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents.

Case Study 2: Anticancer Activity

In a recent investigation into histone deacetylase inhibitors, researchers found that phenolic derivatives could selectively induce apoptosis in cancer cells when activated by light. This approach enhances localized treatment efficacy while minimizing systemic side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.